molecular formula C13H18O2 B088354 2,2,7,8-Tetramethyl-6-chromanol CAS No. 14168-12-8

2,2,7,8-Tetramethyl-6-chromanol

Cat. No. B088354
CAS RN: 14168-12-8
M. Wt: 206.28 g/mol
InChI Key: QNZAHVJKMAYFCH-UHFFFAOYSA-N
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Description

“2,2,7,8-Tetramethyl-6-chromanol” is a compound that has been reported as a model compound for vitamin E . It undergoes oxidation in the presence of various alcohols, ranging from methanol to cholesterol, which results in the production of 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols .


Synthesis Analysis

The synthesis of “2,2,7,8-Tetramethyl-6-chromanol” involves oxidation by t-butyl hydroperoxide in chloroform, to which an alcohol has been added . This process produces 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanol as the major product .


Molecular Structure Analysis

The molecular formula of “2,2,7,8-Tetramethyl-6-chromanol” is C13H18O2 . The average mass is 206.281 Da and the monoisotopic mass is 206.130676 Da .


Chemical Reactions Analysis

The major chemical reaction involving “2,2,7,8-Tetramethyl-6-chromanol” is its oxidation by t-butyl hydroperoxide in chloroform, which produces 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanol .

Safety And Hazards

“2,2,7,8-Tetramethyl-6-chromanol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

properties

IUPAC Name

2,2,7,8-tetramethyl-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8-9(2)12-10(7-11(8)14)5-6-13(3,4)15-12/h7,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZAHVJKMAYFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161798
Record name 2,2,7,8-Tetramethyl-6-chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,7,8-Tetramethyl-6-chromanol

CAS RN

14168-12-8
Record name 2,2,7,8-Tetramethyl-6-chromanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014168128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,7,8-Tetramethyl-6-chromanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
30
Citations
C Suarna, M Baca, DC Craig, M Scudder… - Lipids, 1991 - Wiley Online Library
In order to undertake a quantitative study by high‐performance liquid chromatography of the rate of oxidation of 2,2,5,7,8‐pentamethyl‐6‐chromanol (1), the model compound of α‐…
Number of citations: 14 aocs.onlinelibrary.wiley.com
H Ho, J Soldevilla, JM Hook, PT Southwell-Keely - Redox Report, 2000 - Taylor & Francis
Due to its high concentration in soybean oil, γ-tocopherol is probably the most important form of vitamin E in Western diets, whereas, α-tocopherol is by far the most important form of …
Number of citations: 9 www.tandfonline.com
C Suarna, Sumarno, D Nelson, PT Southwell-Keely - Lipids, 1988 - Springer
Oxidation of the α-tocopherol model compound 2,2,5,7,8-pentamethyl-6-chromanol (1) byt-butyl hydroperoxide in chloroform, to which an alcohol has been added, produces 5-…
Number of citations: 10 link.springer.com
C Suarna, M Baca, PT Southwell‐Keely - Lipids, 1992 - Wiley Online Library
Oxidation of the vitamin E model compound, 2,2,5,7,8‐pentamethyl‐6‐chromanol (1b) byt‐butyl hydroperoxide in chloroform has been studied in the presence of ethanol, heptanol and …
Number of citations: 27 aocs.onlinelibrary.wiley.com
C Suarna, PT Southwell-Keely - Lipids, 1991 - Springer
A variety of oxidation products (4–29) of α-tocopherol, 1 and of its model compound, 2,2,5,7,8-pentamethyl-6-chromanol (2) has been tested for antioxidant activity against autoxidizing …
Number of citations: 26 link.springer.com
I Kohar, C Suarna, PT Southwell-Keely - Lipids, 1993 - Springer
Overoxidation of α-tocopherol (1a) by silver nitrate produces tocored (9a) as a major product. The aim of the present work was to elucidate the pathway of formation of tocored using the …
Number of citations: 11 link.springer.com
M Chen, I Kohar, PT Southwell-Keely - Redox Report, 2001 - Taylor & Francis
The 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols (II) are excellent antioxidants against autoxidising safflower oil (ASO), although not as good as 2,2,5,7,8-pentamethyl-6-chromanol …
Number of citations: 1 www.tandfonline.com
T Rosenau - The Encyclopedia of Vitamin E, 2007 - cabidigitallibrary.org
Abbreviations: ABMV, 2, 2-azobis (2, 4-dimethylvaleronitrile); AIBN, azobis (isobutyronitrile); DDQ, 2, 3-dichloro-5, 6-dicyano-para-benzoquinone; DFT, density functional theory; ED, …
Number of citations: 2 www.cabidigitallibrary.org
C Suarna, PT Southwell-Keely - Lipids, 1989 - Springer
The vitamin E model compound, 2,2,5,7,8-pentamethyl-6-chromanol, has been oxidized witht-butyl hydroperoxide in chloroform in order to simulate in vivo oxidations due to lipid …
Number of citations: 27 link.springer.com
WA Skinner, RM Parkhurst - Lipids, 1971 - Wiley Online Library
Tocopherols readily undergo oxidation with a variety of oxidizing agents. Considerable effort has gone into isolation and identification of these various oxidation products. In many cases …
Number of citations: 19 aocs.onlinelibrary.wiley.com

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